1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid
Overview
Description
Synthesis Analysis
Several methods have been reported for the synthesis of piperazines, including those involving cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis .
One specific example involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, resulting in 2-substituted chiral piperazines .
Molecular Structure Analysis
The compound’s molecular structure consists of a piperazine ring linked to a pyridine ring by a single bond. The fluorophenyl group is attached to the piperazine moiety .
Scientific Research Applications
Synthesis and Biological Evaluation
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, related to 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, has been synthesized and evaluated for its biological activities. It exhibited moderate anthelmintic activity and was characterized using spectroscopic techniques like LCMS, NMR, and IR (Sanjeevarayappa et al., 2015).
Flunarizine Synthesis
Flunarizine, a drug used for migraines and epilepsy, is synthesized using components including 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid. This process involves metal-catalyzed amination and Wittig reaction (Shakhmaev et al., 2016).
Herbicidal and Cytokinin Mimic Activities
Piperazine derivatives, including 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, have shown potential as herbicides and cytokinin mimics. These compounds have significant herbicidal activity against Triticum aestivum (Stoilkova et al., 2014).
Photophysical Properties in Pharmaceuticals
The photophysical properties of norfloxacin derivatives, related to 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, have been studied to understand the behavior of the quinoline ring in these pharmaceutical compounds (Cuquerella et al., 2006).
Synthesis of Hybrid Molecules for Biological Activities
Hybrid molecules containing penicillanic or cephalosporanic acid moieties and 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid have been synthesized and evaluated for antimicrobial and antiurease activities. These molecules display significant biological activity (Başoğlu et al., 2013).
Agonist for Motilin Receptor
The compound GSK962040, related to 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, has been discovered as a novel small molecule motilin receptor agonist. It exhibits promising pharmacokinetic profiles and potential for gastrointestinal transit applications (Westaway et al., 2009).
Metabolic Disposition in Animals
Casopitant, containing a moiety similar to 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, has been studied for its metabolic disposition in animals. This study helps in understanding the drug's pharmacokinetics and metabolism (Miraglia et al., 2010).
properties
IUPAC Name |
1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-9(17)16-7-6-15(8-12(16)13(18)19)11-4-2-10(14)3-5-11/h2-5,12H,6-8H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWFNYKZAABJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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